molecular formula C11H14ClNO3 B5072435 2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B5072435
M. Wt: 243.68 g/mol
InChI Key: BEYXNJKMLCIXLW-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methoxyethyl group attached to the acetamide moiety

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYXNJKMLCIXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Preparation of 2-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(2-chlorophenoxy)acetic acid: The 2-chlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2-chlorophenoxy)acetic acid.

    Amidation: The 2-(2-chlorophenoxy)acetic acid is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the methoxyethyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: Similar structure but lacks the methoxyethyl group.

    N-(2-methoxyethyl)acetamide: Similar structure but lacks the chlorophenoxy group.

    2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide: Similar structure but with a different position of the chlorine atom on the phenoxy group.

Uniqueness

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide is unique due to the specific combination of the chlorophenoxy and methoxyethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

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